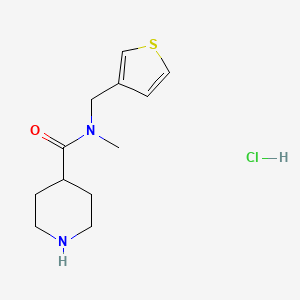

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride

CAS No.: 1258651-66-9

Cat. No.: VC2993322

Molecular Formula: C12H19ClN2OS

Molecular Weight: 274.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258651-66-9 |

|---|---|

| Molecular Formula | C12H19ClN2OS |

| Molecular Weight | 274.81 g/mol |

| IUPAC Name | N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2OS.ClH/c1-14(8-10-4-7-16-9-10)12(15)11-2-5-13-6-3-11;/h4,7,9,11,13H,2-3,5-6,8H2,1H3;1H |

| Standard InChI Key | JQBIFDSYRFAPAD-UHFFFAOYSA-N |

| SMILES | CN(CC1=CSC=C1)C(=O)C2CCNCC2.Cl |

| Canonical SMILES | CN(CC1=CSC=C1)C(=O)C2CCNCC2.Cl |

Introduction

Chemical Structure and Properties

Structural Composition

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride features a piperidine ring with a carboxamide substituent at the 4-position. The nitrogen of the carboxamide is di-substituted with a methyl group and a thiophen-3-ylmethyl group. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form.

The structural components can be broken down as follows:

-

Piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom

-

Carboxamide group: Located at position 4 of the piperidine ring

-

N-methyl group: A methyl substituent on the amide nitrogen

-

Thiophen-3-ylmethyl group: A thiophene ring connected to the amide nitrogen via a methylene bridge

-

Hydrochloride salt: The addition of HCl to form a salt of the basic nitrogen

Physical Properties

Based on analysis of similar compounds in the search results, the following physical properties can be inferred:

The hydrochloride salt formation typically imparts greater water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications .

Synthesis and Preparation

Purification Techniques

Purification of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride would likely involve:

-

Recrystallization from appropriate solvent systems such as ethanol/diethyl ether or acetone/hexane

-

Column chromatography using silica gel with appropriate solvent systems

-

Preparative HPLC for high-purity requirements

Final conversion to the hydrochloride salt would typically involve treating the purified free base with a solution of hydrogen chloride in an appropriate solvent (such as diethyl ether or dioxane), followed by filtration and drying of the precipitated salt .

Pharmacological Profile

Structure-Activity Relationships

Based on structurally similar compounds, several structure-activity relationships can be proposed:

-

The piperidine ring serves as a scaffold that can orient substituents in three-dimensional space for optimal interaction with biological targets.

-

The N-methyl group often contributes to binding affinity through hydrophobic interactions and can affect the basicity of the nitrogen atom.

-

The thiophene ring can participate in π-π interactions with aromatic amino acid residues in protein binding pockets and can also serve as a bioisostere for benzene rings with modified electronic properties .

-

The carboxamide functional group can participate in hydrogen bonding as both a donor and acceptor, which is often critical for biological activity.

Drug-Like Properties

The compound's drug-like properties can be estimated based on general principles and similar compounds:

| Property | Predicted Value | Relevance |

|---|---|---|

| LogP | ~2.0-3.0 | Suggests moderate lipophilicity, compatible with oral absorption |

| Hydrogen Bond Donors | 0 | The N-H of the amide is substituted, reducing HBD count |

| Hydrogen Bond Acceptors | 3 (N, O, S) | Falls within acceptable range for drug-like molecules |

| Rotatable Bonds | Approximately 5 | Suggests moderate molecular flexibility |

| Molecular Weight | ~274.8 g/mol | Below 500, favorable for drug-like properties |

These properties suggest that N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride may have reasonable drug-like characteristics, potentially suitable for further investigation in drug discovery programs.

Analytical Methods and Characterization

Identification Techniques

Several analytical methods would be suitable for the identification and characterization of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show characteristic signals for aromatic protons of the thiophene ring, piperidine ring protons, methylene protons, and N-methyl protons.

-

¹³C-NMR would reveal the carboxamide carbon (typically around 170-175 ppm), thiophene carbons, and piperidine ring carbons.

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry would confirm the molecular formula.

-

Fragmentation patterns would show characteristic losses from the parent molecule.

-

-

Infrared Spectroscopy:

-

Would display characteristic absorption bands for C=O stretching of the amide (approximately 1630-1650 cm⁻¹), C-N stretching, and thiophene ring vibrations.

-

Biological Activity and Research Applications

Comparison with Related Compounds

Several structurally related compounds provide insights into the potential properties of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride:

Research Status and Future Directions

-

Structure-Activity Relationship Studies:

-

Systematic modification of substituents to optimize biological activity

-

Investigation of the importance of the thiophene position (2- vs. 3- vs. 4-substituted)

-

Exploration of alternative heterocycles in place of thiophene

-

-

Mechanism of Action Studies:

-

Receptor binding assays to identify potential biological targets

-

Enzyme inhibition studies to determine effects on relevant biochemical pathways

-

-

Pharmacokinetic Investigations:

-

Studies on absorption, distribution, metabolism, and excretion properties

-

Investigation of the effect of the hydrochloride salt on bioavailability

-

| Hazard Type | Likely Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity | Possibly harmful if swallowed (Category 4) | Avoid ingestion, wear appropriate PPE |

| Skin Irritation | Possibly irritating (Category 2) | Avoid skin contact, use protective gloves |

| Eye Irritation | Possibly irritating (Category 2A) | Use eye protection, avoid contact with eyes |

| Respiratory | May cause respiratory irritation | Use in well-ventilated areas, avoid inhalation |

The GHS pictograms likely associated with this compound would include the exclamation mark symbol, indicating warning-level hazards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume